molecular formula C9H7N3O5 B1590368 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS No. 296759-27-8

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

Cat. No.: B1590368
CAS No.: 296759-27-8
M. Wt: 237.17 g/mol
InChI Key: QPKRLMNDXKBONX-UHFFFAOYSA-N
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Description

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two nitro groups at positions 6 and 8, and a dihydroquinolinone core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE typically involves the nitration of 3,4-dihydroquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of nitro groups is known to enhance the biological activity of quinoline derivatives.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its biological activity.

Comparison with Similar Compounds

    6,8-Diamino-3,4-dihydroquinolin-2(1H)-one: A reduced form of the compound with amino groups instead of nitro groups.

    6,8-Dinitroquinoline: A similar compound without the dihydroquinolinone core.

    3,4-Dihydroquinolin-2(1H)-one: The parent compound without nitro groups.

Uniqueness: 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is unique due to the presence of both nitro groups and the dihydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKRLMNDXKBONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476406
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-27-8
Record name 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296759-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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